molecular formula C14H18O2 B1449023 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde CAS No. 1780650-83-0

3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde

Cat. No. B1449023
M. Wt: 218.29 g/mol
InChI Key: PDEYPPLHXKSWLD-UHFFFAOYSA-N
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Description

3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde is a chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.3 g/mol . This compound has gained significant attention in the field of scientific research due to its potential use in various applications.


Molecular Structure Analysis

The InChI code for 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde is 1S/C14H18O2/c15-10-12-5-4-6-13(9-12)14(11-16)7-2-1-3-8-14/h4-6,9-10,16H,1-3,7-8,11H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde is a solid substance . Its molecular formula is C14H18O2, and it has a molecular weight of 218.29 g/mol. The InChI code provides information about its molecular structure .

Scientific Research Applications

Catalytic Reactions and Synthesis

  • Superacid and H-Zeolite Mediated Reactions : A study investigates the reactions of benzaldehyde with various compounds in the presence of superacids or H-form zeolite, showcasing the potential of benzaldehyde derivatives in synthesizing complex organic compounds through catalytic reactions Koltunov, Y. K., Walspurger, S., & Sommer, J. (2004).
  • Facile, Direct Reaction to Acids : The Wittig reactions of benzaldehydes in aqueous media to produce 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids offer a glimpse into green chemistry approaches, highlighting how modifications of benzaldehyde can lead to valuable chemical products Thiemann, T., et al. (2016).

Crystal Structure Analysis

  • Structure and Analysis : Research on 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one provides insights into the crystal structure of benzaldehyde derivatives, which could be relevant for understanding the physical and chemical properties of similar compounds Gümüş, M., et al. (2022).

Synthetic Applications

  • Green Synthesis : A study on the synthesis of Fused Polycyclic 5H-Chromeno[3,2-c]quinoline-6,8(7H,9H)-dione Derivatives catalyzed by TsOH in Ionic Liquids demonstrates the synthetic versatility of benzaldehyde derivatives in creating complex molecular structures under environmentally friendly conditions Shen, J., et al. (2016).

properties

IUPAC Name

3-[1-(hydroxymethyl)cyclohexyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-10-12-5-4-6-13(9-12)14(11-16)7-2-1-3-8-14/h4-6,9-10,16H,1-3,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEYPPLHXKSWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde
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3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde
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3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde
Reactant of Route 4
3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde
Reactant of Route 5
3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde
Reactant of Route 6
3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde

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